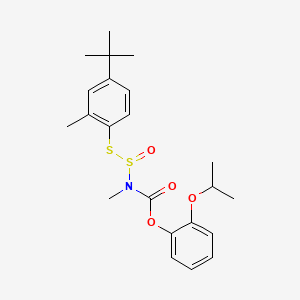
2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is an organic compound with the molecular formula C22H29NO4S2. It is a complex molecule that features a combination of isopropoxy, methyl, and t-butylphenyl groups, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The reaction conditions are carefully controlled to ensure high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: An organic compound with biocidal properties.
4-Isopropoxy-2-methylphenyl isopropyl ketone: A related compound with similar structural features.
Uniqueness
2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77267-46-0 |
|---|---|
Molecular Formula |
C22H29NO4S2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(4-tert-butyl-2-methylphenyl)sulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C22H29NO4S2/c1-15(2)26-18-10-8-9-11-19(18)27-21(24)23(7)29(25)28-20-13-12-17(14-16(20)3)22(4,5)6/h8-15H,1-7H3 |
InChI Key |
HAITZNKEWLQLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)N(C)C(=O)OC2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















